2-Chlorocetirizine
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Description
Cetirizine impurity as histamine inhibitor agent.
Mechanism of Action
Target of Action
2-Chlorocetirizine, also known as Cetirizine impurity C, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound acts as an antagonist at the H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to the receptors and triggering an allergic response . This selective inhibition of peripheral H1 receptors is the primary mode of action of this compound .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It suppresses the NF-κB pathway, which plays a key role in immune and inflammatory responses . By regulating the release of cytokines and chemokines, this compound controls the recruitment of inflammatory cells . It has also been shown to inhibit eosinophil chemotaxis and the release of Leukotriene B4 (LTB4), a potent chemotactic agent .
Pharmacokinetics
Cetirizine, the parent compound, is known to be rapidly absorbed, with peak concentrations occurring within 1-2 hours of administration . It is largely excreted unchanged in the urine . The serum elimination half-life of Cetirizine is approximately 7 hours
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of allergic symptoms. By blocking H1 receptors, it prevents the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives . Its regulation of cytokine and chemokine release also helps to control inflammation and the recruitment of immune cells to the site of the allergic reaction .
Properties
IUPAC Name |
2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZYEYIOPBLEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-59-8 |
Source
|
Record name | 2-Chlorocetirizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(4-((2-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROCETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG59P89YF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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